N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15764128
InChI: InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-4-3-5-12(6-10)16-2/h3-6,8-9,13H,7H2,1-2H3
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15764128

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-4-3-5-12(6-10)16-2/h3-6,8-9,13H,7H2,1-2H3
Standard InChI Key QGJFQBIKEWJIFJ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)NCC2=CC(=CC=C2)OC

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s core consists of a pyrazole ring (1H-pyrazole) substituted with a methyl group at position 1 and a 3-methoxybenzylamine moiety at position 4. The methoxy group (–OCH₃) on the benzyl substituent enhances lipophilicity, influencing its solubility and interaction with biological membranes. The amine group (–NH₂) at position 4 provides a site for hydrogen bonding and salt formation, which is critical for pharmacological activity.

Table 1: Molecular Properties of N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight217.27 g/mol
IUPAC Name1-methyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine
SMILESCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)OC
Lipophilicity (LogP)~2.1 (estimated)
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors4 (amine, methoxy, pyrazole)

Synthesis and Optimization

Table 2: Representative Synthesis Conditions

ParameterCondition
Reaction Temperature25–40°C
Reaction Time12–24 hours
SolventDichloromethane
CatalystDCC/DMAP
Yield60–75% (estimated)

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its methoxy and amine groups. It is sparingly soluble in water (<1 mg/mL at 25°C) but exhibits good solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Stability studies on analogs suggest resistance to hydrolysis under neutral conditions but susceptibility to oxidative degradation in the presence of strong oxidizing agents.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 8.0 Hz, 1H, aromatic), 6.85–6.80 (m, 3H, aromatic), 4.35 (s, 2H, –CH₂–), 3.80 (s, 3H, –OCH₃), 3.70 (s, 3H, –NCH₃), 2.25 (s, 3H, pyrazole–CH₃).

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N pyrazole), 1250 cm⁻¹ (C–O–C methoxy).

Biological Activities and Mechanisms

Antimicrobial Activity

Pyrazole derivatives with methoxybenzyl groups demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The amine group’s ability to disrupt microbial cell membranes is a hypothesized mechanism.

Applications in Medicinal Chemistry

Drug Development

The compound’s scaffold is a promising candidate for lead optimization in developing:

  • Non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

  • Anticancer agents targeting tyrosine kinases or topoisomerases.

Pharmacokinetic Considerations

  • Absorption: High lipophilicity favors passive diffusion across biological barriers.

  • Metabolism: Predicted hepatic oxidation via cytochrome P450 enzymes, with potential for glucuronidation.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Pyrazole Derivatives

CompoundMolecular FormulaKey DifferencesBiological Activity
N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amineC₁₂H₁₅N₃OMethyl at pyrazole N1Hypothesized COX-2 inhibition
1-Ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amineC₁₄H₁₉N₃OEthyl at pyrazole N1Confirmed anti-inflammatory
1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amineC₁₂H₁₅N₃OBenzyl at pyrazole N1, methyl at C4Antimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator